1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile, also known as Boc-2, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is known to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways and ultimately leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile a promising candidate for the development of novel therapeutics for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques such as NMR spectroscopy. However, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has some limitations as well. It is highly sensitive to moisture and air, which can lead to degradation and impurities. Additionally, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile. One potential direction is the synthesis of novel derivatives with improved properties such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is a chemical compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile can lead to the discovery of novel therapeutics and materials with improved properties and applications.
Synthesemethoden
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile can be synthesized through a multi-step process involving the reaction of piperazine with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline and sodium cyanide. The final product is obtained through purification and isolation techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic properties. For instance, 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has been used in the synthesis of inhibitors of protein kinases, which are enzymes that play a crucial role in various cellular processes and are involved in the development of diseases such as cancer.
Eigenschaften
IUPAC Name |
1,4-bis(oxolane-2-carbonyl)piperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-11-10-17(14(19)12-3-1-7-21-12)5-6-18(11)15(20)13-4-2-8-22-13/h11-13H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSQGIFHSXIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(C2)C#N)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.